4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide
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Overview
Description
4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide is a complex organic compound featuring a trifluoromethyl group, a pyrazole ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide typically involves multiple steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, reacting 3-(trifluoromethyl)acetophenone with hydrazine hydrate under reflux conditions yields 3-(trifluoromethyl)phenylhydrazine.
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Coupling with Benzenesulfonyl Chloride: : The next step involves coupling the synthesized pyrazole with benzenesulfonyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
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Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The compound can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic rings.
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Oxidation and Reduction: : The sulfonamide group can participate in oxidation and reduction reactions, potentially altering the compound’s pharmacological properties.
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Hydrolysis: : Under acidic or basic conditions, the sulfonamide group can be hydrolyzed, leading to the formation of sulfonic acids and amines.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Oxidation Products: Oxidized forms of the sulfonamide group.
Hydrolysis Products: Sulfonic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, 4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound’s biological applications include its use as a probe in biochemical assays. Its ability to interact with various biological targets makes it useful in studying enzyme functions and protein interactions.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical agent. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrophobic interactions and hydrogen bonding. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide
- **4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonyl chloride
- **4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonic acid
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group with a pyrazole ring and a benzenesulfonamide moiety. This structure imparts distinct chemical and biological properties, such as enhanced metabolic stability and specific binding affinities, which are not as pronounced in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S/c17-16(18,19)13-3-1-2-11(8-13)12-9-21-22(10-12)14-4-6-15(7-5-14)25(20,23)24/h1-10H,(H2,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTCFXLVDXOUBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN(N=C2)C3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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